![molecular formula C17H11ClN2O2S B2578154 7-氯-2-(2-羟基苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 902939-31-5](/img/structure/B2578154.png)

7-氯-2-(2-羟基苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

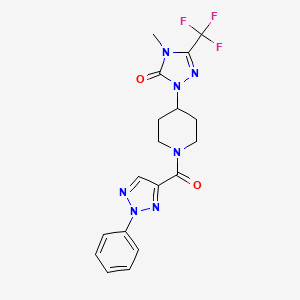

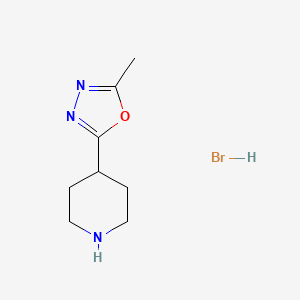

Pyridopyrimidines, which are structurally similar to the compound you mentioned, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines can be achieved by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

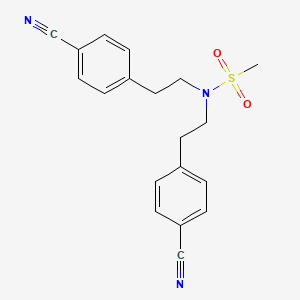

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学研究应用

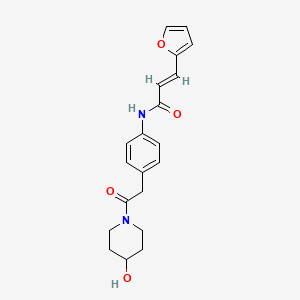

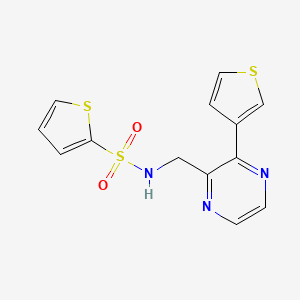

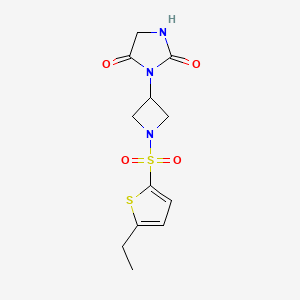

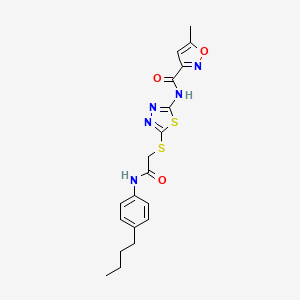

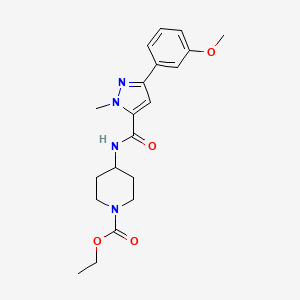

- 应用: 研究人员已探索化合物 X 作为设计激酶抑制剂的起点。这些抑制剂在疾病治疗中起着至关重要的作用,尤其是在癌症治疗中。 有望的候选药物已经出现,显示出在治疗诸如特应性皮炎等炎症性皮肤疾病方面的创新潜力 .

- 应用: 研究人员使用此合成路线创造了功能化的新型 2,5-二苯基-5H-色烯[4,3-d]嘧啶-5-醇和 (2,4-二苯基嘧啶-5-基) (2-羟基苯基) 甲酮。 这些化合物可能在药物发现和药物化学中具有多种应用 .

- 应用: 产生的 7-氯-6-[(2,5-二甲氧基苯基)甲基]-5-甲基吡啶[2,3-d]嘧啶-2,4-二胺(我们称之为“化合物 Y”)对大鼠的肉瘤表现出抗肿瘤作用。 这突出了化合物 Y 在癌症研究中的潜力 .

- 应用: 化合物 X 是合成多种药物的宝贵中间体。 其多功能性使研究人员能够探索不同衍生物以实现特定的治疗目的 .

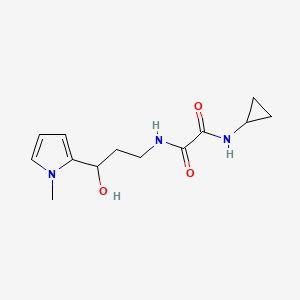

- 应用: 与化合物 X 相关的化合物皮立特雷昔已因其对 DHFR 的抑制作用而得到研究。 了解其作用机制有助于开发靶向疗法 .

药物化学和激酶抑制剂

ANRORC 重排和新型色酮-嘧啶杂合物

抗肿瘤作用和肉瘤抑制

药物中间体

二氢叶酸还原酶 (DHFR) 抑制

总之,7-氯-2-(2-羟基苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮是一种迷人的化合物,具有多种研究应用,涵盖药物化学、癌症治疗等等。其独特的结构为药物开发和疾病治疗中的进一步探索和创新开辟了途径。 如果您想详细了解任何特定方面,请随时提问! 😊

作用机制

Target of Action

Similar compounds, such as pyridopyrimidines, have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

Similar compounds have shown a wide range of biological activity .

Pharmacokinetics

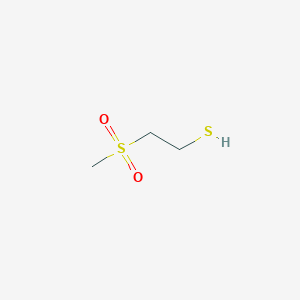

The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .

Result of Action

Similar compounds have shown good antitumor effects on the carcinosarcoma in rats .

Action Environment

Similar compounds demonstrate reactivity under certain conditions .

未来方向

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine. Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

生化分析

Biochemical Properties

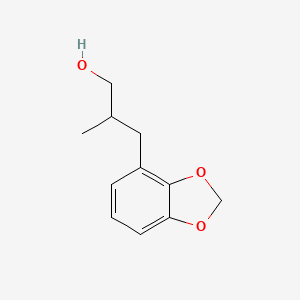

7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . The compound’s interaction with dihydrofolate reductase involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, which is essential for cell proliferation and survival .

Cellular Effects

The effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby reducing the energy supply necessary for cell growth and proliferation .

Molecular Mechanism

At the molecular level, 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase, leading to enzyme inhibition . This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The degradation products of the compound may also exhibit biological activity, which can complicate the interpretation of long-term studies .

Dosage Effects in Animal Models

The effects of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s impact on essential metabolic pathways and the accumulation of toxic metabolites .

Metabolic Pathways

7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide synthesis . The compound’s inhibition of these enzymes disrupts the folate and pyrimidine synthesis pathways, leading to reduced DNA synthesis and cell proliferation . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization within cells can influence its activity and effectiveness, as it needs to reach its target enzymes and biomolecules to exert its effects .

Subcellular Localization

The subcellular localization of 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

属性

IUPAC Name |

7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWBFOVKZQBROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2578074.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B2578094.png)